1,7-dimethyl-1H-indole-2-carboxylic acid
Overview
Description
1,7-dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting an impact on viral life cycle pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include antiviral, anti-inflammatory, anticancer, and other therapeutic actions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-1H-indole-2-carboxylic acid typically involves the methylation of indole derivatives. One common method includes the di-methylation at the indole site of N-unsubstituted indole-2-carboxylic acid in the presence of methyl iodide (MeI) and potassium carbonate (K2CO3). This reaction leads to the formation of N-methylated indole ester, which is then deprotected using lithium hydroxide (LiOH) in the presence of tetrahydrofuran (THF) to yield 1-methyl-1H-indole-2-carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,7-dimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) in carbon tetrachloride (CCl4).
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MnO2 can yield oxidized indole derivatives, while reduction with LiAlH4 can produce reduced indole compounds.
Scientific Research Applications
1,7-dimethyl-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indole-2-carboxylic acid: Similar in structure but with a single methyl group at the 1-position.
Indole-2-carboxylic acid: Lacks the methyl groups present in 1,7-dimethyl-1H-indole-2-carboxylic acid.
5-methoxy-1H-indole-2-carboxylic acid: Contains a methoxy group at the 5-position, known for its neuroprotective properties.
Uniqueness
This compound is unique due to the presence of two methyl groups at the 1 and 7 positions, which can influence its chemical reactivity and biological activity. This structural modification can lead to different pharmacological properties compared to other indole derivatives.
Properties
IUPAC Name |
1,7-dimethylindole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-4-3-5-8-6-9(11(13)14)12(2)10(7)8/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORFLRMMPCRQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649234 | |
Record name | 1,7-Dimethyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858233-18-8 | |
Record name | 1,7-Dimethyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-Dimethyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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